5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone
Overview
Description
5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones. It has been found to exhibit various biological activities and is of great interest in scientific research.
Mechanism of Action
The exact mechanism of action of 5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone is not fully understood. However, it has been suggested that it may exert its biological activities through the inhibition of various enzymes and proteins, such as DNA topoisomerase, tyrosine kinase, and cyclooxygenase-2.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce oxidative stress and inflammation. It has also been found to have a protective effect on the liver and kidney.
Advantages and Limitations for Lab Experiments
One advantage of using 5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone in lab experiments is its high potency and selectivity towards certain enzymes and proteins. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, such as cancer, fungal and bacterial infections, and inflammation. Another direction is the development of new synthetic methods for the preparation of analogs and derivatives of this compound with improved properties and biological activities. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a chemical compound with various biological activities and is of great interest in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Scientific Research Applications
5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-pyrimidinone has been found to exhibit various biological activities, including antitumor, antifungal, and antimicrobial activities. It has also been found to possess antioxidant and anti-inflammatory properties. Therefore, it is of great interest in scientific research for the development of new drugs and therapies.
properties
IUPAC Name |
5-benzoyl-6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-12-17(19(24)13-8-6-5-7-9-13)18(23-21(25)22-12)14-10-15(26-2)20(28-4)16(11-14)27-3/h5-11,18H,1-4H3,(H2,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLANNGZSHBNMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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